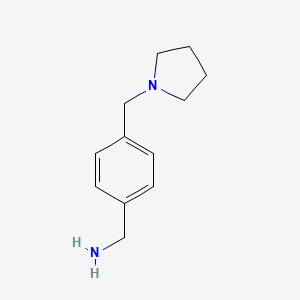

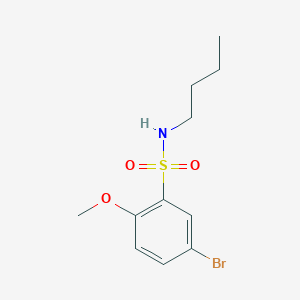

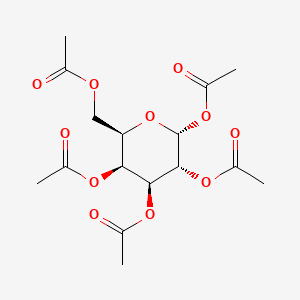

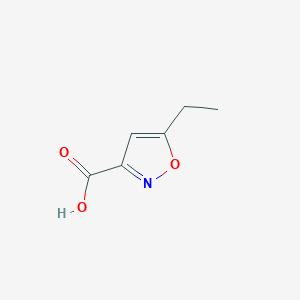

![molecular formula C7H6BrN3O B1276491 6-Brom-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol CAS No. 116035-73-5](/img/structure/B1276491.png)

6-Brom-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol

Übersicht

Beschreibung

The compound "6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol" is a derivative of the imidazo[4,5-b]pyridine class, which is a heterocyclic aromatic organic compound. This class of compounds has been the subject of various studies due to their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives, including those with bromo substituents, has been explored through various methods. One efficient method for synthesizing polysubstituted imidazo[1,2-a]pyridines involves a microwave-assisted one-pot cyclization followed by Suzuki coupling and palladium-catalyzed heteroarylation, which yields good results from halogenated precursors . Although the specific compound is not directly synthesized in the referenced studies, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of a closely related compound, 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, has been investigated using single-crystal X-ray diffraction data. This compound crystallizes in the monoclinic space group and its structure is stabilized by π-π interactions and intermolecular hydrogen bonding . These findings provide insights into the potential molecular geometry and intermolecular interactions that could be expected for "6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol".

Chemical Reactions Analysis

The chemical reactivity of imidazo[4,5-b]pyridine derivatives can be inferred from studies on similar compounds. For instance, novel 6-bromo-imidazo[4,5-b]pyridine derivatives have been synthesized and characterized, indicating that these compounds can undergo further chemical transformations such as alkylation reactions . This suggests that "6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol" may also participate in various chemical reactions, potentially leading to a wide range of derivatives with different properties and biological activities.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol" are not detailed in the provided papers, the properties of similar brominated imidazo[4,5-b]pyridine derivatives can be used to infer some characteristics. These compounds typically exhibit solid-state properties influenced by their crystalline structure and intermolecular forces . The presence of a bromine atom suggests that the compound would have significant mass and could be reactive in electrophilic substitution reactions due to the bromine's ability to act as a good leaving group .

Wissenschaftliche Forschungsanwendungen

Antivirale Aktivität

Verbindungen mit Imidazo[4,5-b]pyridin-Strukturen wurden auf ihre antivirale Aktivität gegen verschiedene Viren wie humane Coronaviren, Influenzavirus-Subtypen, respiratorisches Synzytialvirus (RSV A), Herpes-simplex-Virus (HSV-1 KOS), Gelbfiebervirus (YFV-17D), Sindbis-Virus und Zika-Virus untersucht .

Anti-Tuberkulose-Potenzial

Imidazol-haltige Verbindungen haben eine potente antituberkulose Aktivität gegen Mycobacterium tuberculosis-Stämme gezeigt. Dies deutet darauf hin, dass “6-Brom-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol” möglicherweise auf seine Wirksamkeit gegen Tuberkulose untersucht werden könnte .

Zytotoxizitätsbewertung

Die zytotoxischen Wirkungen von Imidazo[4,5-b]pyridin-Derivaten auf Virus-Wirtszellen wurden mit Hilfe von kolorimetrischen Assays bestimmt. Diese Anwendung ist entscheidend für die Bewertung des Sicherheitsprofils neuer Therapeutika .

Potenz des bioaktiven Wirkstoffs

Imidazo[4,5-b]pyridin-Kerne finden sich in verschiedenen bioaktiven Wirkstoffen. Die Forschung an diesen Verbindungen beinhaltet den Vergleich ihrer Potenz als bioaktive Wirkstoffe, was eine Reihe von biologischen Aktivitäten umfassen könnte .

Anti-mikrobielle Merkmale

Die strukturelle Vielfalt der Imidazo[4,5-b]pyridin-Skelette ermöglicht die Erforschung ihrer antimikrobiellen Eigenschaften. Dazu gehört auch die Untersuchung der Auswirkungen von Substitutionen an verschiedenen Positionen auf die antimikrobielle Aktivität .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

Imidazole compounds are known to interact with various biological targets due to their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Imidazole compounds are known to affect a wide range of pathways due to their diverse biological activities

Result of Action

Given the diverse biological activities of imidazole compounds , it is plausible that this compound could have multiple effects at the molecular and cellular levels.

Eigenschaften

IUPAC Name |

6-bromo-5-methyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3O/c1-3-4(8)2-5-6(9-3)11-7(12)10-5/h2H,1H3,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVEUCAYEKFZDEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=N1)NC(=O)N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50419941 | |

| Record name | 2H-Imidazo[4,5-b]pyridin-2-one, 6-bromo-1,3-dihydro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50419941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116035-73-5 | |

| Record name | 6-Bromo-1,3-dihydro-5-methyl-2H-imidazo[4,5-b]pyridin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116035-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Imidazo[4,5-b]pyridin-2-one, 6-bromo-1,3-dihydro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50419941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-BROMO-5-METHYL-1H-IMIDAZO(4,5-B)PYRIDIN-2-OL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.